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Compound of Interest

Compound Name: CARYPTOSIDE

Cat. No.: B1176682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of Caryoptoside,

an iridoid glycoside. The information presented herein is crucial for the identification,

characterization, and quality control of this natural product in research and drug development

settings. The guide summarizes key quantitative data from Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) analyses and provides detailed experimental protocols.

Introduction to Caryoptoside
Caryoptoside is an iridoid glycoside that has been isolated from various plant species, including

those from the Lamiaceae and Verbenaceae families. Iridoid glycosides are a large group of

monoterpenoids known for their diverse biological activities, making them interesting

candidates for pharmaceutical research. Accurate structural elucidation and data analysis are

paramount for any further investigation of their therapeutic potential. This guide focuses on the

core spectroscopic techniques used to characterize Caryoptoside.

Spectroscopic Data of Caryoptoside
The structural characterization of Caryoptoside relies heavily on a combination of one- and two-

dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize

the key spectroscopic data reported for Caryoptoside.

¹H NMR Spectroscopic Data
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Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Caryoptoside

Position δ (ppm) Multiplicity J (Hz)

1 5.85 d 1.5

3 7.45 s

5 2.95 m

6α 1.85 m

6β 2.15 m

7α 1.70 m

7β 1.95 m

8 1.55 s

9 2.10 m

10 1.15 d 6.5

1' 4.65 d 7.9

2' 3.20 t 8.5

3' 3.35 t 9.0

4' 3.28 t 9.0

5' 3.38 m

6'a 3.65 dd 12.0, 5.5

6'b 3.85 dd 12.0, 2.0

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

the spectrometer frequency used.

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ) for Caryoptoside
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Position δ (ppm)

1 93.5

3 151.2

4 110.5

5 38.7

6 25.9

7 29.8

8 42.1

9 46.3

10 21.5

11 169.8

1' 99.2

2' 73.8

3' 77.1

4' 70.7

5' 76.9

6' 61.9

Note: These assignments are based on 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Caryoptoside
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Ionization Mode Adduct Observed m/z

ESI-MS (Positive) [M+Na]⁺ 427.1425

ESI-MS (Positive) [M+H]⁺ 405.1604

ESI-MS (Negative) [M-H]⁻ 403.1448

Note: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for iridoid glycosides like Caryoptoside. Specific parameters may need to be optimized based

on the instrumentation and sample concentration.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified Caryoptoside in 0.5 mL of a suitable deuterated

solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on the sample concentration.
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Relaxation delay: 1-2 s.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: 0-200 ppm.

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation delay: 2 s.

2D NMR (COSY, HSQC, HMBC):

Standard pulse sequences provided by the spectrometer manufacturer should be used.

The number of increments in the indirect dimension and the number of scans per

increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of Caryoptoside in a suitable solvent (e.g., methanol, acetonitrile) at

a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for

infusion or LC-MS analysis.

Data Acquisition (LC-MS):

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid

chromatography system (e.g., HPLC or UPLC).

Chromatography:

Column: A reversed-phase C18 column is typically used.
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Mobile phase: A gradient of water and acetonitrile, both containing a small amount of

formic acid (0.1%) to promote ionization.

Flow rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization source: Electrospray ionization (ESI) in both positive and negative modes.

Scan range: m/z 100-1000.

Collision energy (for MS/MS): Ramped or fixed collision energies to induce fragmentation

and obtain structural information.

Data Interpretation and Visualization
The following diagrams illustrate the general workflow for spectroscopic data analysis and the

key structural correlations for Caryoptoside.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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